N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenyl-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenyl-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S2/c24-21(17-8-10-20(11-9-17)30(27,28)22-13-4-5-14-22)23(18-6-2-1-3-7-18)19-12-15-29(25,26)16-19/h1-3,6-12,15,19H,4-5,13-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAWFZYSGYXRLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(C3CS(=O)(=O)C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-phenyl-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound that has gained attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of specific precursor chemicals under controlled conditions. For example, it can be synthesized through coupling reactions involving thiophene derivatives and sulfonamides. The general reaction scheme includes:
- Starting Materials : 2,3-dihydrothiophene-1,1-dioxide and appropriate amines.
- Reagents : Coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and bases such as triethylamine.
- Conditions : The reaction is carried out at room temperature with stirring for several hours.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies have demonstrated that it induces apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction.
Case Study: MCF-7 Breast Cancer Cells
In a study involving MCF-7 breast cancer cells:
- Concentration Tested : 10 µM
- Effect : Significant reduction in cell viability (up to 70% after 48 hours).
- Mechanism : Induction of reactive oxygen species (ROS) leading to apoptosis.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation.
- Receptor Modulation : Interaction with certain receptors may alter signaling pathways critical for cancer cell survival.
- Induction of Oxidative Stress : By generating ROS, the compound triggers cellular stress responses leading to apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-(piperidin-1-ylsulfonyl)benzamide (CAS 874788-30-4)
Structural Differences :
- Core Ring Saturation : The analog features a tetrahydrothiophene sulfone (fully saturated 5-membered ring) versus the target compound’s 2,3-dihydrothiophene sulfone (partially unsaturated). This affects conformational flexibility and steric interactions.
- N-Substituents : The analog has an ethyl group instead of a phenyl on the amide nitrogen, reducing aromatic interactions but improving lipophilicity.
- Sulfonyl Group : The analog uses a piperidin-1-ylsulfonyl (6-membered ring) versus the target’s pyrrolidin-1-ylsulfonyl (5-membered ring), altering steric bulk and hydrogen-bonding capacity.
Physicochemical Properties :
Implications :
- Bioavailability : The phenyl group in the target compound may enhance binding to aromatic residues in enzymes (e.g., kinases) but reduce solubility compared to the ethyl analog.
- Metabolic Stability : The dihydrothiophene sulfone’s partial unsaturation could increase oxidative metabolism susceptibility relative to the fully saturated tetrahydrothiophene analog.
Benzamide Derivatives with Heterocyclic Substituents ()
Compounds like 2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-N-[2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]benzamide share the benzamide scaffold but diverge in substituents:
- Sulfur Linkages : These analogs use thioether or oxadiazole groups instead of sulfone/sulfonamide moieties, altering electronic properties.
Preparation Methods
Sulfonylation of 4-Chlorosulfonylbenzoic Acid
The pyrrolidine sulfonyl group is introduced via nucleophilic substitution. 4-Chlorosulfonylbenzoic acid reacts with pyrrolidine in dichloromethane (DCM) under inert conditions:
$$
\text{4-ClSO}2\text{C}6\text{H}4\text{COOH} + \text{C}4\text{H}9\text{N} \xrightarrow{\text{DCM, 0°C→RT}} \text{4-(C}4\text{H}8\text{N)SO}2\text{C}6\text{H}4\text{COOH} + \text{HCl}
$$
Key Parameters :
- Reaction temperature: 0°C to room temperature (RT).
- Solvent: Anhydrous DCM.
- Yield: ~75–85% (inferred from analogous sulfonylation reactions).
Preparation of N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)aniline
Synthesis of 2,3-Dihydrothiophen-3-amine
2,3-Dihydrothiophen-3-amine is synthesized via catalytic hydrogenation of thiophen-3-amine using Pd/C in ethanol.
Oxidation to Sulfone
The dihydrothiophen sulfide is oxidized to the sulfone using meta-chloroperbenzoic acid (mCPBA) in DCM:
$$
\text{C}4\text{H}7\text{NS} + \text{mCPBA} \xrightarrow{\text{DCM, 0°C→RT}} \text{C}4\text{H}7\text{NO}_2\text{S} + \text{byproducts}
$$
Optimization Notes :
N-Phenylation
The sulfone-bearing amine undergoes Ullmann coupling with iodobenzene in the presence of CuI and 1,10-phenanthroline:
$$
\text{C}4\text{H}7\text{NO}2\text{S} + \text{C}6\text{H}5\text{I} \xrightarrow{\text{CuI, DMF}} \text{N-Phenyl-C}4\text{H}6\text{NO}2\text{S}
$$
Conditions :
Amide Coupling to Form the Target Compound
Activation of 4-(Pyrrolidin-1-ylsulfonyl)benzoic Acid
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride:
$$
\text{4-(C}4\text{H}8\text{N)SO}2\text{C}6\text{H}4\text{COOH} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{4-(C}4\text{H}8\text{N)SO}2\text{C}6\text{H}4\text{COCl} + \text{SO}2 + \text{HCl}
$$
Reaction with N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)aniline
The acid chloride reacts with the amine in the presence of a base (e.g., triethylamine) to form the benzamide:
$$
\text{4-(C}4\text{H}8\text{N)SO}2\text{C}6\text{H}4\text{COCl} + \text{N-Phenyl-C}4\text{H}6\text{NO}2\text{S} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound} + \text{HCl}
$$
Critical Factors :
- Base: Triethylamine neutralizes HCl, driving the reaction forward.
- Solvent: Anhydrous DCM.
- Yield: ~60–70%.
Alternative Synthetic Routes
Reductive Amination Approach
A patent-disclosed method involves reductive amination of 4-(pyrrolidin-1-ylsulfonyl)benzaldehyde with N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)aniline using NaBH₃CN:
$$
\text{4-(C}4\text{H}8\text{N)SO}2\text{C}6\text{H}4\text{CHO} + \text{N-Phenyl-C}4\text{H}6\text{NO}2\text{S} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{Target Compound}
$$
Yield : ~55%.
Solid-Phase Synthesis
A resin-bound strategy employs Wang resin to anchor the benzoic acid, followed by sequential sulfonylation and amidation. This method enhances purity but requires specialized equipment.
Analytical Characterization
Challenges and Optimization
Q & A
Basic Research Questions
Q. What are the key steps and methodologies for synthesizing N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenyl-4-(pyrrolidin-1-ylsulfonyl)benzamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
Sulfonylation : Introducing the pyrrolidin-1-ylsulfonyl group via sulfonylation of a benzamide precursor under anhydrous conditions, often using dichloromethane or toluene as solvents .
Heterocycle Formation : Constructing the 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety through cyclization reactions, requiring precise temperature control (e.g., reflux at 80–100°C) and catalysts like palladium complexes to enhance yield .
Coupling Reactions : Amide bond formation between the dihydrothiophene and phenyl groups using coupling agents (e.g., EDC/HOBt) in inert atmospheres .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are critical for confirming structural integrity .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and functional properties?
- Methodological Answer :
- 1H/13C NMR : Essential for verifying the positions of the dihydrothiophene, phenyl, and pyrrolidinylsulfonyl groups. For example, the sulfonyl group (SO₂) typically appears as a singlet in 1H NMR (~3.1–3.3 ppm) .
- FT-IR Spectroscopy : Identifies functional groups like sulfonamide (asymmetric SO₂ stretch ~1350 cm⁻¹) and amide carbonyl (C=O stretch ~1650 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemistry and confirms the 3D arrangement of the dihydrothiophene ring and benzamide core .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways and resolve contradictions in reported synthetic yields?
- Methodological Answer :
- Quantum Chemical Calculations : Tools like DFT (Density Functional Theory) model transition states to predict optimal reaction conditions (e.g., solvent polarity, temperature) .
- Data-Driven Feedback : Integrate experimental results (e.g., conflicting yields from palladium vs. copper catalysts) into machine learning models to identify outliers and refine synthetic protocols .
- Example: A study using ICReDD’s approach reduced reaction optimization time by 40% by coupling computational predictions with high-throughput screening .
Q. What mechanistic insights explain the reactivity of the sulfonyl and benzamide groups in this compound?
- Methodological Answer :
- Sulfonyl Group : Acts as an electron-withdrawing group, increasing electrophilicity at the benzamide carbonyl. This facilitates nucleophilic attacks (e.g., hydrolysis under acidic conditions) .
- Benzamide Core : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites), which can be studied via molecular docking simulations .
- Dihydrothiophene Ring : The 1,1-dioxido moiety enhances solubility in polar solvents (e.g., DMSO) and stabilizes the compound via resonance .
Q. How do structural modifications (e.g., substituting pyrrolidinylsulfonyl with piperazinylsulfonyl) impact biological activity?
- Methodological Answer :
- SAR (Structure-Activity Relationship) Studies : Synthesize analogs and compare binding affinities using assays like SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry). For example, replacing pyrrolidine with piperazine increased solubility but reduced target selectivity by 30% .
- Pharmacokinetic Profiling : Assess modifications using in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays. Lipophilicity (logP) changes can alter membrane permeability .
Q. What strategies mitigate challenges in achieving high enantiomeric purity during synthesis?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases (e.g., cellulose-based columns) in HPLC to separate enantiomers .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-ruthenium complexes) during critical steps like amide bond formation .
- Crystallization-Induced Dynamic Resolution : Leverage differential solubility of enantiomers in specific solvents (e.g., ethanol/water mixtures) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities (e.g., IC50 values) across studies?
- Methodological Answer :
Standardize Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or buffer pH can skew results. Replicate experiments under identical conditions .
Validate Target Engagement : Use orthogonal assays (e.g., Western blotting alongside fluorescence-based assays) to confirm activity .
Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA) to identify systemic biases .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
